molecular formula C20H24N2O3S B2754046 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-44-5

2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2754046
CAS No.: 954604-44-5
M. Wt: 372.48
InChI Key: XPVSNQFGEHHBSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolidine ring, a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel derivatives by modifying the structural framework of benzenesulfonamides, aiming to evaluate their potential across multiple bioactivities. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives to assess their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain compounds exhibited promising bioactivities without causing significant tissue damage, highlighting their potential therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

Benzenesulfonamides and their derivatives have been evaluated for their antimicrobial and antifungal properties. Iqbal et al. (2006) synthesized benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety and reported their in vitro screening for antimicrobial and anti-HIV activities. The study revealed that some synthesized compounds possess significant antimicrobial activities, offering insights into structure-activity relationships (Iqbal et al., 2006).

Photodynamic Therapy and Anticancer Applications

The application of benzenesulfonamide derivatives in photodynamic therapy (PDT) and anticancer treatments has been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields suitable for PDT applications. These derivatives exhibit potential as Type II photosensitizers for cancer treatment, emphasizing their significant therapeutic value (Pişkin et al., 2020).

Synthetic Applications and Chemical Properties

The synthetic versatility of benzenesulfonamides is highlighted in their use as intermediates in organic synthesis. Familoni (2002) discussed the potential of benzenesulfonamide as a Directed Metalation Group (DMG), showcasing its applications in heterocyclic synthesis and other chemical transformations. This work illuminates the chemical properties and reactivity of sulfonamides, contributing to the development of novel synthetic methodologies (Familoni, 2002).

Properties

IUPAC Name

2,4,6-trimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-9-15(2)20(16(3)10-14)26(24,25)21-12-17-11-19(23)22(13-17)18-7-5-4-6-8-18/h4-10,17,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVSNQFGEHHBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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